molecular formula C12H8F4O2S B12450973 7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione

7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione

Cat. No.: B12450973
M. Wt: 292.25 g/mol
InChI Key: PDXCWXNABCKODG-UHFFFAOYSA-N
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Description

7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group at the 7th position, a tetrafluoroethyl group at the 2nd position, and a thione group at the 4th position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable chromene derivative.

    Methoxylation: Introduction of the methoxy group at the 7th position using methanol and a suitable catalyst.

    Tetrafluoroethylation: The tetrafluoroethyl group is introduced at the 2nd position using tetrafluoroethylene and a catalyst under controlled conditions.

    Thionation: The final step involves the conversion of the carbonyl group at the 4th position to a thione group using a thionating agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one: Similar structure but with a carbonyl group instead of a thione group.

    7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-ol: Similar structure but with a hydroxyl group at the 4th position.

Uniqueness

7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C12H8F4O2S

Molecular Weight

292.25 g/mol

IUPAC Name

7-methoxy-2-(1,1,2,2-tetrafluoroethyl)chromene-4-thione

InChI

InChI=1S/C12H8F4O2S/c1-17-6-2-3-7-8(4-6)18-10(5-9(7)19)12(15,16)11(13)14/h2-5,11H,1H3

InChI Key

PDXCWXNABCKODG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=S)C=C(O2)C(C(F)F)(F)F

Origin of Product

United States

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